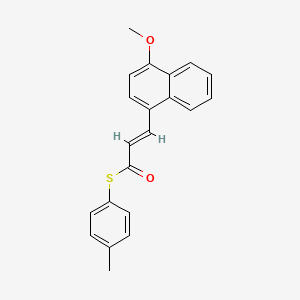

S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate” is an organic compound containing a thioate group (-S-CO-O-), a methoxy group (-O-CH3), and a naphthyl group (a two-ring aromatic hydrocarbon). The presence of these functional groups suggests that this compound may have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The exact method would depend on the starting materials and the desired configuration of the final product .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The naphthyl group is a planar, aromatic system, which could influence the overall shape of the molecule. The methoxy group may add some degree of polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the thioate group might be susceptible to nucleophilic attack, and the double bond in the propene group could potentially participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a methoxy group could increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis of Anti-Inflammatory Agents : 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents like naproxen, can be synthesized through various methods, with environmental concerns leading to the development of new, safer methylating agents (Xu & He, 2010).

Practical Synthesis Methods : A practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of naproxen, involves a Pd-catalyzed process. This highlights the importance of efficient synthesis techniques in developing pharmaceutical compounds (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Photophysics of Chalcone Derivatives : The study of chalcone derivatives like 1-(4-methoxy-1-phenyl)-3-(1-naphthyl) prop-2-en-1-one offers insights into their photophysical properties, which can be essential for applications in materials science and photonics (Bangal, Lahiri, Kar, & Chakravorti, 1996).

Enhancing Solid-State Emission : Postfunctionalization of polythiophenes with various groups, including 1-naphthyl, affects their optical and photophysical properties. This is crucial for applications in electronic and optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).

Organophosphorus Compounds : The reaction of Lawesson's Reagent with aromatic dihydroxy compounds, including dihydroxy naphthalene, leads to new routes for synthesizing organophosphorus compounds. This has implications for chemical synthesis and pharmaceutical research (Shabana, Osman, & Atrees, 1994).

Photophysical Properties of Methoxythiophenyl Derivatives : The synthesis and study of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate reveal unique luminescence properties, indicating potential uses in fluorescence-based applications (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

High-Performance Semiconductors : The synthesis of 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives, including naphthyl derivatives, shows promise for high-performance organic field-effect transistors, a key area in electronics (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

S-(4-methylphenyl) (E)-3-(4-methoxynaphthalen-1-yl)prop-2-enethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2S/c1-15-7-11-17(12-8-15)24-21(22)14-10-16-9-13-20(23-2)19-6-4-3-5-18(16)19/h3-14H,1-2H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALXAFSNHWTMNQ-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)C=CC2=CC=C(C3=CC=CC=C23)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SC(=O)/C=C/C2=CC=C(C3=CC=CC=C23)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide](/img/structure/B3014690.png)

![5-(4-ethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3014697.png)

![7-ethyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3014701.png)

![2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3014704.png)

![2-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3014705.png)

![Tert-butyl (3aR,7aS)-2-(5-chloropyrazine-2-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3014706.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B3014709.png)

![N-isopropyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3014710.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dimethoxybenzoate](/img/structure/B3014713.png)